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Compound of Interest

Compound Name: BMS 777607

Cat. No.: B1684693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BMS-777607 has emerged as a potent small-molecule inhibitor targeting a distinct profile of

protein kinases, making it a valuable tool in cancer research and a lead compound in drug

development. This technical guide provides an in-depth analysis of its kinase selectivity, the

experimental methodologies used for its characterization, and its impact on key cellular

signaling pathways.

Kinase Inhibition Profile of BMS-777607
BMS-777607 is a potent, ATP-competitive inhibitor with high affinity for the c-Met receptor

tyrosine kinase and other members of the Met-related kinase family.[1][2] Its selectivity has

been characterized through various in vitro enzymatic and cell-based assays, revealing a

nuanced profile that extends beyond its primary targets. The following tables summarize the

quantitative data on the inhibitory activity of BMS-777607 against a panel of kinases.

Table 1: In Vitro Enzymatic Inhibition by BMS-777607
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Target Kinase IC50 (nM) Notes

Axl 1.1 Cell-free assay[1][2]

Ron 1.8 Cell-free assay[1]

c-Met 3.9 Cell-free assay

Tyro3 4.3 Cell-free assay

Mer 14.0

Flt-3 16.0

Aurora B 78.0

Lck 120

VEGFR-2 180

BMS-777607 demonstrates over 40-fold greater selectivity for Met-related targets compared to

kinases like Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader

panel of receptor and non-receptor kinases.

Table 2: Cellular Activity of BMS-777607
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Cell Line Assay IC50 Notes

GTL-16
c-Met

Autophosphorylation
20 nM Lysate-based assay

PC-3
HGF-triggered c-Met

Autophosphorylation
<1 nM

DU145
HGF-triggered c-Met

Autophosphorylation
<1 nM

KHT
c-Met

Autophosphorylation
10 nM

PC-3
HGF-induced Cell

Migration & Invasion
<0.1 µM

DU145
HGF-induced Cell

Migration & Invasion
<0.1 µM

GTL-16 Proliferation 100 nM
MTS assay after 72

hrs

Key Signaling Pathways Targeted by BMS-777607
The primary mechanism of action of BMS-777607 is the inhibition of the c-Met signaling

pathway. Binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-Met receptor triggers

receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling

events that promote cell proliferation, survival, migration, and invasion. BMS-777607 effectively

blocks these processes by inhibiting the kinase activity of c-Met. The inhibitor has also been

shown to potently target Axl, another receptor tyrosine kinase implicated in cancer progression

and drug resistance.
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Figure 1: BMS-777607 Inhibition of c-Met/Axl Signaling
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Experimental Protocols
The characterization of BMS-777607's kinase selectivity relies on robust and well-defined

experimental methodologies. Below are detailed protocols for key assays cited in the literature.

In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Protocol:

Reaction Mixture Preparation: A kinase reaction buffer is prepared containing 20 mM Tris-Cl,

5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.

Component Addition: To this buffer, the following are added:

Baculovirus-expressed GST-tagged kinase (e.g., GST-Met).

A generic substrate, such as 3 µg of poly(Glu/Tyr).

Radio-labeled ATP (e.g., 0.12 µCi 33P γ-ATP) and 1 µM unlabeled ATP.

BMS-777607 is dissolved in DMSO (10 mM stock) and added at various concentrations

(typically a 10-point dose-response curve, run in duplicate).

Incubation: The reaction is incubated for 1 hour at 30°C to allow for substrate

phosphorylation.

Reaction Termination: The reaction is stopped by the addition of cold trichloroacetic acid

(TCA) to a final concentration of 8%.

Quantification: The amount of phosphorylated substrate is measured, and dose-response

curves are generated to determine the IC50 value, which is the concentration of the inhibitor

required to inhibit 50% of the substrate phosphorylation.
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Figure 2: Workflow for In Vitro Kinase Inhibition Assay
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Cellular Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability and

proliferation.

Protocol:

Cell Seeding: Cells (e.g., PC-3) are seeded into a 96-well plate and allowed to adhere.

Compound Treatment: Cells are treated with various concentrations of BMS-777607.

Stimulation (if applicable): For assays investigating the inhibition of growth factor-induced

proliferation, a stimulant like HGF (e.g., 25 ng/mL) is added.

Incubation: The plate is incubated for a specified period (e.g., 96 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve

the formazan crystals.

Absorbance Measurement: The absorbance is read on a microplate reader at a specific

wavelength. The results are used to determine the effect of the compound on cell

proliferation.

Cell Migration (Wound-Healing) Assay
This assay is used to measure the effect of a compound on cell motility.

Protocol:

Create a Monolayer: Cells are grown to confluence in a culture dish.

Create a "Wound": A sterile pipette tip is used to scratch a line through the cell monolayer.

Treatment: The cells are treated with different concentrations of BMS-777607.
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Stimulation (if applicable): A chemoattractant like HGF (e.g., 25 ng/mL) is added to the

serum-free medium.

Image Acquisition: Images of the wound are captured at the beginning of the experiment (0

hours) and at various time points thereafter.

Analysis: The rate of wound closure is measured to determine the effect of the compound on

cell migration.

Conclusion
BMS-777607 is a highly selective and potent inhibitor of the c-Met and Axl receptor tyrosine

kinases, with a well-characterized inhibitory profile against a range of other kinases. Its ability

to disrupt key oncogenic signaling pathways has been demonstrated through a variety of in

vitro and cellular assays. The detailed methodologies provided in this guide serve as a valuable

resource for researchers and drug development professionals seeking to further investigate the

therapeutic potential of this and similar kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684693?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

